molecular formula C8H5Cl2N3O2 B2878117 methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate CAS No. 1638760-75-4

methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate

Cat. No. B2878117
CAS RN: 1638760-75-4
M. Wt: 246.05
InChI Key: FICZFQMKBMQCQT-UHFFFAOYSA-N
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Description

Methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate is an organic compound used as a biochemical reagent . It can be used as a biological material or organic compound for life science-related research .


Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, similar compounds are often synthesized using microwave techniques . For example, a related compound was synthesized by adding dimethyl malonate to a solution of NaOMe in MeOH .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolo[2,3-d]pyrimidine core with two chlorine atoms and a methyl ester group . The InChI code for this compound is 1S/C8H5Cl2N3O2/c1-15-7(14)3-2-11-6-4(3)5(9)12-8(10)13-6/h2H,1H3,(H,11,12,13) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 246.05 . It is a solid at room temperature and should be stored in an inert atmosphere, preferably in a freezer under -20°C . It is soluble in DMSO, ethyl acetate, and methanol .

Scientific Research Applications

Biochemical Reagent

“Methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate” can be used as a biochemical reagent . This means it can be used in various biochemical assays and reactions, serving as a key component in the synthesis of other compounds or as a probe to study biological systems.

Anticancer Research

This compound has been used in the design and synthesis of new series of pyrrolo[2,3-d]pyrimidine derivatives . These derivatives have shown promising in vitro anticancer activity against several human cancer cell lines, including MCF7, A549, HCT116, PC3, HePG2, PACA2, and BJ1 . Some of these compounds have shown particularly strong activity against MCF7, HePG2, and PACA2 .

Molecular Docking Studies

Molecular docking studies have been conducted with this compound . These studies are crucial in drug discovery processes as they provide insights into the potential interactions between the compound and target proteins. In this case, the studies confirmed promising binding affinities of certain derivatives of the compound against Bcl2 anti-apoptotic protein .

Gene Expression Studies

This compound and its derivatives have been used in gene expression studies . These studies have shown that certain derivatives of the compound can up-regulate P53, BAX, DR4, and DR5, and down-regulate Bcl2, Il-8, and CDK4 in treated MCF7 cells .

Apoptosis Induction

Certain derivatives of this compound have been found to induce apoptosis, a form of programmed cell death, in MCF7 cells . This is a significant finding as the ability to induce apoptosis in cancer cells is a key strategy in cancer treatment.

Cell Cycle Arrest

Compounds derived from “methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate” have been found to cause cell cycle arrest at the G1/S phase in MCF7 cells . This means these compounds can halt the cell cycle, preventing the cells from dividing and thus inhibiting the growth of the cancer.

DNA Fragmentation Studies

This compound has been used in studies investigating DNA fragmentation . DNA fragmentation is a hallmark of apoptosis, and studying this process can provide valuable insights into the mechanisms of cell death induced by the compound and its derivatives.

Synthesis of Other Compounds

“Methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate” can be used in the synthesis of other compounds . For example, it has been used in the manufacture of Tofacitinib citrate , a medication used to treat rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.

Safety and Hazards

This compound is classified under GHS07 and carries the signal word 'Warning’ . Hazard statements include H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction) . Precautionary measures include avoiding inhalation and contact with skin and eyes .

properties

IUPAC Name

methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2N3O2/c1-15-7(14)3-2-11-6-4(3)5(9)12-8(10)13-6/h2H,1H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICZFQMKBMQCQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=C1C(=NC(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate

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